molecular formula C42H68O16 B14330966 Saniculoside B CAS No. 100578-10-7

Saniculoside B

Cat. No.: B14330966
CAS No.: 100578-10-7
M. Wt: 829.0 g/mol
InChI Key: QEMHCTDQIZWXQJ-FEIQRRBRSA-N
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Description

Saniculoside N is a triterpene saponin glycoside isolated from Sanicula europaea L., a plant traditionally used in ethnomedicine. It was first characterized by Arda et al. (1997) and demonstrated anti-HIV activity in vitro, with rosmarinic acid identified as a co-active phenolic compound . Structurally, Saniculoside N consists of a glycosylated oleanene backbone with a unique 21β-angeloyloxy substitution and a trisaccharide chain (arabinopyranosyl-glucopyranosyl-glucuronopyranosyl propyl ester) . Its molecular weight is 1100.58 g/mol (CASRN: 196955-52-9), distinguishing it from simpler phenolic acids and alkaloids found in the same plant .

Properties

CAS No.

100578-10-7

Molecular Formula

C42H68O16

Molecular Weight

829.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,7S,8R,8aS,9R,12aR,14bR)-7,8,9-trihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H68O16/c1-37(2)14-19-18-8-9-22-39(5)12-11-24(38(3,4)21(39)10-13-40(22,6)41(18,7)32(51)33(52)42(19,17-44)23(45)15-37)56-36-31(28(49)27(48)30(57-36)34(53)54)58-35-29(50)26(47)25(46)20(16-43)55-35/h8,19-33,35-36,43-52H,9-17H2,1-7H3,(H,53,54)/t19-,20-,21?,22?,23-,24?,25-,26+,27+,28+,29-,30+,31-,32-,33+,35+,36-,39+,40-,41+,42-/m1/s1

InChI Key

QEMHCTDQIZWXQJ-FEIQRRBRSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3([C@@H]([C@@H]([C@@]5([C@@H]4CC(C[C@H]5O)(C)C)CO)O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saniculoside B typically involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing extraction and purification techniques. Large-scale production would likely involve the cultivation of Sanicula plants, followed by solvent extraction and chromatographic purification to obtain the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Saniculoside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Saniculoside B has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in phytochemical studies and for the synthesis of novel derivatives.

    Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antiviral activities.

Mechanism of Action

Saniculoside B exerts its effects through various molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can scavenge free radicals, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Saniculoside N belongs to the triterpene saponin class, which shares structural and functional similarities with other plant-derived glycosides. Below is a detailed comparison with related compounds based on molecular properties, sources, and bioactivity:

Structural and Functional Comparison

Compound Molecular Weight (g/mol) CASRN Source Key Structural Features Bioactivity
Saniculoside N 1100.58 196955-52-9 Sanicula europaea Oleanene backbone with trisaccharide chain Anti-HIV , cytotoxic potential
Saniculoside R-1 Not reported Not reported Sanicula europaea Triterpene saponin (exact structure unpublished) Unspecified, likely immunomodulatory
Durantoside I 778.89 142998-24-9 Duranta repens Oleanolic acid derivative with disaccharide Antifungal, anti-inflammatory
Ailantinol B 394.16 177794-39-7 Ailanthus altissima Quassinoid triterpene Antimalarial, cytotoxic
Rosmarinic Acid 360.31 20283-92-5 Sanicula europaea Phenolic acid dimer (caffeic acid derivative) Antioxidant, anti-HIV

Key Contrasts

Bioactivity Profile: Saniculoside N and rosmarinic acid from S. europaea both exhibit anti-HIV activity, but Saniculoside N’s mechanism involves viral entry inhibition, while rosmarinic acid targets reverse transcriptase . Durantoside I and Ailantinol B lack antiviral activity but show strong antifungal and antiparasitic effects, respectively .

Structural Complexity: Saniculoside N’s trisaccharide chain and angeloyloxy group enhance its solubility and membrane interaction, critical for antiviral activity. In contrast, simpler triterpenes like Ailantinol B lack glycosylation, limiting their bioavailability .

Taxonomic Sources: Saniculoside N is unique to Sanicula species, while Durantoside I and Ailantinol B are isolated from unrelated genera (Duranta and Ailanthus), reflecting divergent evolutionary roles .

Pharmacological Synergy

  • In S. europaea, Saniculoside N and rosmarinic acid act synergistically: the saponin enhances cellular uptake of rosmarinic acid, amplifying anti-HIV effects . This synergy is absent in plants producing单一 saponins or phenolic acids.

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